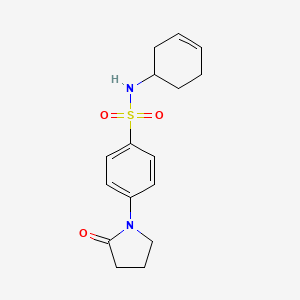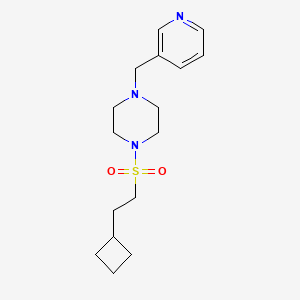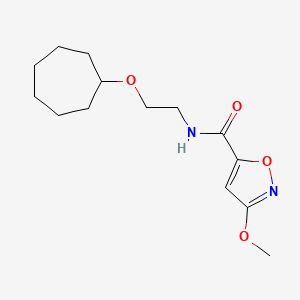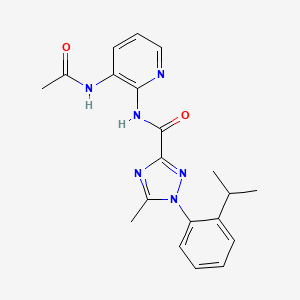![molecular formula C12H18F3N3O2 B6967955 1,1,1-Trifluoro-3-[4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl]propan-2-ol](/img/structure/B6967955.png)
1,1,1-Trifluoro-3-[4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-3-[4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl]propan-2-ol is an organic compound that features a trifluoromethyl group, a piperazine ring, and an oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-3-[4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl]propan-2-ol typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Piperazine Ring Formation: The piperazine ring is usually formed by reacting ethylenediamine with a suitable dihalide.
Coupling Reactions: The oxazole and piperazine intermediates are then coupled using a suitable linker, often involving nucleophilic substitution reactions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced through trifluoromethylation reactions, which can be achieved using reagents such as Ruppert’s reagent (CF3TMS) or trifluoromethyl iodide (CF3I) under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques such as crystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-3-[4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl]propan-2-ol can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the piperazine and oxazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium azide (NaN3).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or azides.
Scientific Research Applications
1,1,1-Trifluoro-3-[4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl]propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as an antiviral or anticancer agent.
Industry: Utilized in the development of advanced materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-3-[4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl]propan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to its target by increasing lipophilicity and metabolic stability. The piperazine and oxazole rings may interact with specific amino acid residues in the target protein, leading to modulation of its activity.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-2-propanol: A simpler compound with a trifluoromethyl group and a hydroxyl group.
1,1,1-Trifluoro-5-methyl-2,4-hexanedione: Contains a trifluoromethyl group and a diketone structure.
Uniqueness
1,1,1-Trifluoro-3-[4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl]propan-2-ol is unique due to the presence of both the piperazine and oxazole rings, which confer specific chemical and biological properties. The trifluoromethyl group further enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1,1,1-trifluoro-3-[4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F3N3O2/c1-9-6-10(16-20-9)7-17-2-4-18(5-3-17)8-11(19)12(13,14)15/h6,11,19H,2-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSFATLMRRKPQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CN2CCN(CC2)CC(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-1,3-dimethyl-N-[2-(pyrimidin-2-ylamino)ethyl]pyrazole-4-sulfonamide](/img/structure/B6967879.png)

![5-[(1-tert-butyltriazol-4-yl)methylamino]-1H-pyrazole-4-carbonitrile](/img/structure/B6967913.png)
![5-ethyl-N-[3-(2H-tetrazol-5-yl)propyl]-1-benzofuran-3-carboxamide](/img/structure/B6967921.png)
![2-[2-[[1-Cyclopropylethyl(methyl)sulfamoyl]amino]ethylamino]pyrimidine](/img/structure/B6967932.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]-2-fluoro-4-methylbenzenesulfonamide](/img/structure/B6967935.png)
![1-[2-[2-Methyl-5-(morpholine-4-carbonyl)anilino]acetyl]imidazolidin-2-one](/img/structure/B6967941.png)

![1,1,1-Trifluoro-3-[2-[(4-methylpyrazol-1-yl)methyl]morpholin-4-yl]propan-2-ol](/img/structure/B6967951.png)
![2-[4-(3,3,3-Trifluoro-2-hydroxypropyl)piperazin-1-yl]benzonitrile](/img/structure/B6967956.png)
![3-Ethoxy-7-(3,3,3-trifluoro-2-hydroxypropyl)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B6967968.png)

![3-[4-(2-Chlorophenyl)sulfonylpiperazin-1-yl]-1,1,1-trifluoropropan-2-ol](/img/structure/B6967977.png)
